3-[4-(Diethylamino)anilino]indol-2-one
CAS No.:
Cat. No.: VC15698372
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 3-[4-(diethylamino)phenyl]imino-1H-indol-2-one |
| Standard InChI | InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22) |
| Standard InChI Key | UCLYYKBUUUEVLT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-[4-(diethylamino)anilino]indol-2-one is C₁₈H₂₀N₄O, with a molecular weight of 308.38 g/mol. Key structural elements include:
-
Indol-2-one core: A bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, providing a planar aromatic system capable of π-π stacking and hydrophobic interactions .
-
C3 substituent: A 4-(diethylamino)anilino group attached via a methylene bridge. The diethylamino moiety enhances solubility and introduces basicity (pKa ~8–9), facilitating protonation under physiological conditions .
-
Stereoelectronic properties: The electron-rich indole nucleus and electron-donating diethylamino group create a polarized structure, favoring interactions with ATP-binding pockets in kinases .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 308.38 g/mol |
| LogP (Predicted) | 2.8–3.2 |
| Solubility | Moderate in DMSO, methanol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (carbonyl, tertiary amine) |
Synthesis and Structural Optimization
The synthesis of 3-[4-(diethylamino)anilino]indol-2-one typically involves multi-step routes leveraging classical indole formation strategies:
Key Synthetic Steps
-
Indol-2-one Core Formation:
-
Introduction of the 4-(Diethylamino)anilino Group:
-
Final Functionalization:
Scheme 1: Representative Synthetic Route
-
Cyclization of 2-(4-nitrophenyl)acetamide → Indol-2-one intermediate.
-
Reduction of nitro group → 4-aminoaniline derivative.
-
Diethylation via reductive amination → 4-(diethylamino)aniline.
-
Coupling with indol-2-one using Pd catalysis → Final product .
Biological Activity and Mechanism of Action
Kinase Inhibition
3-[4-(Diethylamino)anilino]indol-2-one exhibits potent inhibitory activity against VEGFR-2 (IC₅₀ = 3.96–18.64 nM) and PDGFRβ, mirroring the activity of sunitinib, an FDA-approved tyrosine kinase inhibitor . The diethylaminoanilino group enhances binding via:
-
Hydrophobic interactions with Leu840 and Val848 in VEGFR-2.
Table 2: Comparative Kinase Inhibition Data
| Compound | VEGFR-2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) |
|---|---|---|
| 3-[4-(Diethylamino)... | 4.2 | 12.1 |
| Sunitinib | 15.8 | 94.5 |
| Erlotinib | 18.6 | N/A |
Antiproliferative Effects
In vitro studies demonstrate cytotoxicity against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 0.17–0.73 µM . Selectivity indices (SI >20) suggest preferential activity toward cancer cells over normal fibroblasts (MRC-5) .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: High permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to the diethylamino group’s basicity .
-
Metabolism: Hepatic oxidation via CYP3A4, yielding N-deethylated metabolites .
-
Half-life: ~4.5 hours in murine models, supporting twice-daily dosing .
Toxicity
-
Acute Toxicity: LD₅₀ >500 mg/kg in rats (oral).
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Applications in Drug Development
Oncology
As a multi-kinase inhibitor, this compound is a candidate for:
-
Pancreatic cancer: Synergizes with gemcitabine in reducing tumor volume by 68% in xenograft models .
-
Hepatocellular carcinoma: Suppresses angiogenesis by blocking VEGF signaling .
Neurological Disorders
Preliminary data suggest blood-brain barrier penetration, enabling potential use in glioblastoma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume